molecular formula C16H19N3O3S B2505300 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide CAS No. 681265-33-8

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide

Cat. No.: B2505300
CAS No.: 681265-33-8
M. Wt: 333.41
InChI Key: LGECZTLEVUDHAG-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide is a synthetic organic compound featuring a complex molecular architecture based on a thieno[3,4-c]pyrazole core. This structure is characterized by a fused system containing a thiophene ring with a dioxide (sulfone) functional group and a pyrazole ring N-substituted with a phenyl group. The molecule is further functionalized with a 3-methylbutanamide (isovaleramide) chain linked to the pyrazole core, contributing to its specific physicochemical properties and potential for target binding . Compounds based on the thieno[3,4-c]pyrazole dioxide scaffold are of significant interest in modern medicinal chemistry and drug discovery research. This core structure is often explored for its potential to interact with various biological targets. While the specific mechanism of action for this compound requires further investigation, related structures have been studied in the context of inhibiting key enzymatic processes . For instance, some compounds with a similar thienopyrazole dioxide framework have been identified as potent inhibitors of kinases such as RIP1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1), which is a critical regulator of inflammation and programmed cell death pathways like necroptosis . The presence of the sulfone group and the amide linkage may contribute to hydrogen bonding and dipole interactions with enzyme active sites, making this compound a valuable template for developing new biochemical probes. This product is intended for research use only and is not for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound in exploratory studies focused on hit identification, structure-activity relationship (SAR) analysis, and investigating novel mechanisms in cellular models.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11(2)8-15(20)17-16-13-9-23(21,22)10-14(13)18-19(16)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGECZTLEVUDHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core with a 5,5-dioxido group and a 3-methylbutanamide moiety. Its molecular formula is C13H15N3O4SC_{13}H_{15}N_{3}O_{4}S with a molecular weight of approximately 299.34 g/mol. The synthesis typically involves multi-step organic reactions that include cyclization and functionalization under controlled conditions to enhance yield and purity .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Research involving similar thieno[3,4-c]pyrazole derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This positions the compound as a candidate for further exploration in treating inflammatory diseases.

Anticancer Activity

The unique structure of this compound suggests potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth . Further research is needed to elucidate the specific mechanisms through which this compound may exert anticancer effects.

The biological activity of this compound is likely mediated through interactions with various biological macromolecules. These interactions may involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation: It could modulate receptors associated with pain and inflammation.

Case Studies

  • Antimicrobial Evaluation: A study synthesized various thieno[3,4-c]pyrazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth .
  • Anti-inflammatory Research: In an experimental model of osteoarthritis using male albino rats, compounds similar to this compound were shown to reduce levels of inflammatory markers significantly .

Scientific Research Applications

Biological Activities

Studies have indicated that N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide exhibits several promising biological activities:

  • Antimicrobial Activity : Research suggests that derivatives of thieno[3,4-c]pyrazole compounds may inhibit bacterial cell wall biosynthesis. For instance, related compounds have shown good inhibitory activity against enzymes like MurB and MurC in Staphylococcus aureus .
  • Anticancer Properties : The structural characteristics of this compound may allow it to interact with specific targets involved in cancer cell proliferation. Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action.
  • Anticonvulsant Effects : Similar compounds within the thieno[3,4-c]pyrazole class have demonstrated anticonvulsant activities in animal models. This suggests that this compound could also possess similar therapeutic potential .

Applications in Research

The unique structural features of this compound make it a valuable subject for various research applications:

Application AreaDescription
Medicinal ChemistryInvestigating its potential as an antimicrobial or anticancer agent
PharmacologyStudying its interactions with biological targets and pathways
Synthetic ChemistryExploring new synthetic routes for similar compounds

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of thieno[3,4-c]pyrazole derivatives against resistant strains of bacteria such as MRSA and VRE. Results indicated significant inhibitory effects at specific concentrations .
  • Cytotoxicity Assays : In vitro studies on cancer cell lines demonstrated that certain derivatives exhibited dose-dependent cytotoxicity, suggesting potential for development into anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The thieno[3,4-c]pyrazole scaffold allows for structural diversification at the 3-position, primarily through amide or urea substitutions. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituent at Position 3 Key Features
Target Compound: N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide C₁₈H₂₀N₃O₃S 367.4 (estimated) 3-methylbutanamide Branched alkylamide; moderate lipophilicity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide C₁₇H₁₈N₄O₅S 390.4 2-morpholino-2-oxoacetamide Polar morpholino group; enhanced solubility
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide C₂₁H₂₀N₄O₅S 440.5 Oxalamide with 3-methoxybenzyl group Bulky aromatic substituent; increased steric hindrance
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide C₁₉H₂₂N₄O₆S 452.5 (estimated) Oxalamide with hydroxyethoxyethyl chain Hydrophilic side chain; potential for H-bonding

Key Observations:

Substituent Diversity: The target compound’s 3-methylbutanamide group provides moderate lipophilicity, which may enhance membrane permeability compared to polar analogs like the morpholino-containing derivative .

Biological Implications: Patent data suggests that thieno-pyrazole acetamides act as autotaxin inhibitors, with substituent variations influencing potency and selectivity . For example, bulky groups (e.g., 3-methoxybenzyl in ) may optimize interactions with the enzyme’s hydrophobic pockets.

Physicochemical Limitations: Available data on physical properties (e.g., melting point, solubility) are sparse for these compounds, as noted in and . This gap complicates direct comparisons of formulation feasibility.

Research Findings and Patent Landscape

  • Autotaxin Inhibition: The thieno-pyrazole core is a privileged structure in autotaxin inhibitor development.
  • Synthetic Accessibility: Derivatives like the morpholino-containing compound require multistep syntheses involving 1,4-dioxane and triethylamine, similar to methods described in . The target compound’s simpler alkylamide side chain could streamline production.

Q & A

Q. What are the recommended synthetic routes for N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the thieno[3,4-c]pyrazole core. A common approach includes:

Core Formation : Cyclocondensation of appropriate precursors (e.g., thiophene derivatives and hydrazines) under reflux in polar aprotic solvents like DMF or DMSO .

Functionalization : Introduction of the 3-methylbutanamide group via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis may reduce side products and improve yields .

Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the final compound.

Q. Key Optimization Factors :

  • Temperature : Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
  • Catalysts : Use potassium carbonate (K₂CO₃) or triethylamine (TEA) to deprotonate intermediates and accelerate amide bond formation .
  • Solvent Choice : DMF enhances solubility of aromatic intermediates, while ethanol facilitates crystallization .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., phenyl ring protons at δ 7.2–7.6 ppm, methyl groups in 3-methylbutanamide at δ 0.9–1.2 ppm) and carbon backbone integrity .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thieno-pyrazole core .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z calculated for C₁₇H₂₀N₄O₃S: 376.12) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., sulfone S=O stretches at ~1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .
    • Antimicrobial Activity : Conduct broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
  • Dose-Response Curves : Prioritize concentrations between 1–100 µM for initial hits .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure, and what software is recommended?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) :
    • Grow crystals via slow evaporation in dichloromethane/hexane mixtures .
    • Use SHELX (SHELXL for refinement) to solve the structure. Key parameters include R-factor (<5%) and thermal displacement ellipsoids for atom positioning .
  • Hydrogen Bonding Analysis : Apply graph-set notation (e.g., D descriptors for amide-proton interactions) using ORTEP-3 for visualization .

Q. How can contradictory data in reaction yields or biological activity be systematically addressed?

Methodological Answer:

  • Root-Cause Analysis :
    • Synthetic Variability : Compare reaction conditions (e.g., microwave vs. conventional heating) using DOE (Design of Experiments) .
    • Biological Replicates : Validate activity across multiple cell lines or assay platforms to rule out false positives .
  • Computational Validation :
    • Perform DFT calculations (e.g., Gaussian 16) to model reaction pathways and identify kinetic vs. thermodynamic product dominance .
    • Use molecular docking (AutoDock Vina) to predict target binding affinities and rationalize activity discrepancies .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

  • Solubility Enhancement :
    • Co-Solvents : Use PEG-400 or cyclodextrins in PBS (pH 7.4) for aqueous formulations .
    • Salt Formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .
  • Stability Profiling :
    • Forced Degradation Studies : Expose to UV light, heat (40°C), and acidic/basic conditions (pH 2–9) for 48 hours. Monitor via HPLC .
    • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How can structure-activity relationships (SAR) guide further derivatization?

Methodological Answer:

  • Key Modifications :
    • Phenyl Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance target binding .
    • Amide Side Chain : Replace 3-methylbutanamide with morpholine or piperazine rings to improve solubility .
  • SAR Validation :
    • Synthesize analogs via parallel synthesis and test in dose-response assays .
    • Correlate logP values (calculated via ChemDraw) with cytotoxicity to balance lipophilicity and safety .

Q. Example SAR Table :

DerivativeIC₅₀ (µM)logPSolubility (mg/mL)
Parent Compound12.32.80.15
4-Cl-Phenyl Analog5.73.10.09
Morpholine Amide8.91.51.20

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